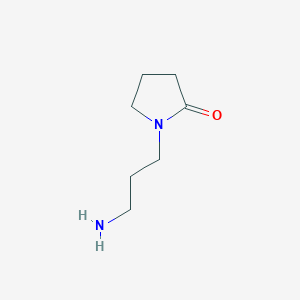

1-(3-氨基丙基)吡咯烷-2-酮

描述

Synthesis Analysis

The synthesis of 1-(3-Aminopropyl)pyrrolidin-2-one derivatives often involves strategies that allow for the introduction of various substituents into the pyrrolidin-2-one nucleus. One approach described involves the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, leading to the formation of 2,3-disubstituted pyrrolidines and piperidines, which are precursors to 2-substituted-2,5-dihydropyrrols (Boto et al., 2001). Another method involves the reaction of methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic aldehyde and 1-amino-2-hydroxypropane or 3-amino 1-hydroxypropane, yielding 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones and 5-aryl-3-hydroxy-1-(3-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones (Rubtsova et al., 2020).

Molecular Structure Analysis

The molecular structure of 1-(3-Aminopropyl)pyrrolidin-2-one derivatives has been extensively studied using techniques like 1H NMR spectroscopy and IR spectrometry. These studies confirm the presence of the characteristic stretching vibrations of alcoholic hydroxyl group, enol hydroxyl, amide, and ketone groups, indicating the successful formation of the derivatives. The 1H NMR spectra often reveal signals characteristic of the formation of the corresponding derivatives of 3-hydroxy-3-pyrrolin-2-ones, including peaks indicating the presence of a second chiral center in the 2-hydroxypropyl radical (Rubtsova et al., 2020).

Chemical Reactions and Properties

1-(3-Aminopropyl)pyrrolidin-2-one and its derivatives participate in a variety of chemical reactions, including conjugate addition reactions where they act as acceptors. These compounds are valuable starting materials in organic synthesis due to their reactivity. For instance, the synthesis of reactive 3-pyrrolin-2-ones in conjugate addition reactions has been reported, highlighting their potential as precursors for the synthesis of nootropic compounds like (+/-)-nebracetam (Alves, 2007).

Physical Properties Analysis

The physical properties of 1-(3-Aminopropyl)pyrrolidin-2-one derivatives, such as solubility and crystallinity, are crucial for their application in chemical synthesis. While specific studies on these properties are not highlighted in the literature search, these properties typically depend on the nature of substituents and the overall molecular structure of the derivatives.

Chemical Properties Analysis

The chemical properties of 1-(3-Aminopropyl)pyrrolidin-2-one derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by the presence of functional groups such as the aminopropyl side chain and the pyrrolidin-2-one core. For example, the presence of the aminopropyl arms in certain derivatives has been shown to result in high overall basicity, significantly affecting the stability constants of their complexes with metal ions such as Ni2+, Cu2+, Zn2+, and Cd2+ (Guerra et al., 2006).

科研应用

它用于合成2′,3′-二脱氧核苷类似物,这对于研究嘧啶和嘌呤(Harnden, Jarvest, & Parratt, 1992)至关重要。

该化合物在有机合成中发挥作用,特别是在合成潜在生物活性的2-吡咯烷酮和吡咯烷(Alves, 2007)方面。

它在合成取代的1-吡咯烯(如2-苯基-1-吡咯烯)中充当3-氨基丙基碳负离子的等效物(Sorgi, Maryanoff, McComsey, & Maryanoff, 2003)。

它用于合成药物中的重要化合物statine(Chang, Kung, & Chen, 2006)。

吡咯烷-2-酮及其衍生物,包括1-(3-氨基丙基)吡咯烷-2-酮,对于开发具有改善生物活性的新药分子至关重要(Rubtsova et al., 2020)。

该化合物有助于稳定DNA双链和三链,暗示其在DNA传递和转染剂中的潜在应用(Nagamani & Ganesh, 2001)。

1-(3-氨基丙基)吡咯烷-2-酮存在于各种植物中,是腐胺和精胺的氧化产物,表明其在植物生物化学中的作用(Smith, Croker, & Loeffler, 1986)。

该化合物的改性版本,如1-(2-氨基乙基)吡咯啉,显示出在癌症治疗中基因传递的潜力(Chen et al., 2020)。

它表现出抗惊厥活性,如在对戊巴比妥处理的小鼠的研究中所见(Saturnino et al., 1997)。

作为精胺的生理降解产物,它在人类和大鼠尿液中可测量,表明其生理意义(Seiler & Knödgen, 1983)。

其衍生物应用于生物传感器技术,特别是在构建具有分析物检测应用的生物传感器中(Abu-Rabeah et al., 2004)。

1-(3-氨基丙基)吡咯烷-2-酮对多种细菌,包括革兰氏阳性和阴性菌株,表现出强大的抗菌活性(Ohtake et al., 1997)。

该化合物的衍生物用于制备类似于premafloxacin的抗生素,针对兽医病原体(Fleck et al., 2003)。

吡咯烷-2-酮衍生物作为各种受体的配体活性,突显了它们在药理学上的重要性(Vergnon, Pottorf, Winters, & Player, 2004)。

一些吡咯啉-2-酮衍生物表现出显著的抗菌活性,这对于开发新的抗微生物剂至关重要(Betti, Hussain, & Kadhem, 2020)。

包含该化合物衍生物的导电复合薄膜在超级电容器、电池和传感器的电极中非常有用(Bideau, Cherpozat, Loranger, & Daneault, 2016)。

将其包含在二肽类似物中导致线性、延伸的构象,对于各种科学研究应用非常有用(Hosseini, Kringelum, Murray, & Tønder, 2006)。

它是合成流感神经氨酸酶抑制剂的关键组成部分,展示了其在抗病毒研究中的实用性(Wang et al., 2001)。

使用该化合物合成2,3-二取代吡咯烷和哌啶导致许多天然产物中存在的双环系统,这对于新药物的开发非常重要(Boto, Hernández, De Leon, & Suárez, 2001)。

从链霉菌中分离出的含吡咯烷基的肽已经被表征,表明它们在制药研究中的潜力(Izumikawa et al., 2015)。

性质

IUPAC Name |

1-(3-aminopropyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-4-2-6-9-5-1-3-7(9)10/h1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJORCZCMNWLHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227455 | |

| Record name | N-(3-Aminopropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopropyl)pyrrolidin-2-one | |

CAS RN |

7663-77-6 | |

| Record name | 1-(3-Aminopropyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7663-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminopropyl)pyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007663776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7663-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Aminopropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminopropyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

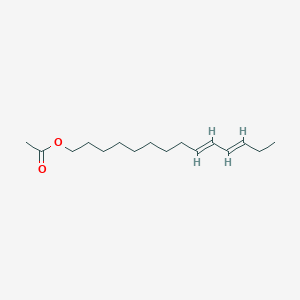

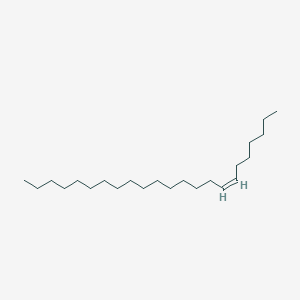

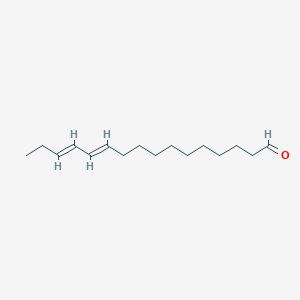

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)